2-Bromo-6-(trifluoromethyl)pyridine

Organic Synthesis Metalation Regioselectivity

Researchers requiring regioselective 3-position functionalization of 2-bromo-6-trifluoromethylpyridine scaffolds face synthetic bottlenecks with alternative regioisomers. This compound uniquely enables regioexhaustive functionalization via selective lithiation at the 3-position, granting access to all three carboxylic acid derivatives inaccessible with the 4-substituted isomer. • Enables Pd-catalyzed Suzuki, Sonogashira, and Heck couplings at the 2-bromo handle. • Confirmed inhibitory activity against PvdQ quorum-sensing enzyme (Pseudomonas aeruginosa) for anti-virulence screening. • Bulk inventory maintained with same-day dispatch for orders placed before 11:30 AM.

Molecular Formula C6H3BrF3N
Molecular Weight 225.99 g/mol
CAS No. 189278-27-1
Cat. No. B062328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-(trifluoromethyl)pyridine
CAS189278-27-1
Molecular FormulaC6H3BrF3N
Molecular Weight225.99 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)Br)C(F)(F)F
InChIInChI=1S/C6H3BrF3N/c7-5-3-1-2-4(11-5)6(8,9)10/h1-3H
InChIKeyDOWNSQADAFSSAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-6-(trifluoromethyl)pyridine Overview


2-Bromo-6-(trifluoromethyl)pyridine (CAS 189278-27-1) is a halogenated heterocyclic compound featuring a pyridine ring substituted with a bromine atom at the 2-position and a trifluoromethyl group at the 6-position . With a molecular formula of C₆H₃BrF₃N and a molecular weight of approximately 226.00 g/mol, it typically exists as a solid at room temperature (melting point: 48–52°C) and is soluble in common organic solvents like methanol [1]. The strategic positioning of the bromine and trifluoromethyl substituents provides a unique chemical profile that renders it a critical intermediate in pharmaceutical and agrochemical research [2].

Regioexhaustive functionalization scaffold for position-defined heterocycle libraries
Bromo cross-coupling handle at the 2-position for reliable Pd-mediated bond formation
Scalable 3-position lithiation route to boronic acid, aldehyde, and picolinic acid derivatives

Why 2-Bromo-6-(trifluoromethyl)pyridine Is Irreplaceable


Substitution with a regioisomer such as 2-Bromo-4-(trifluoromethyl)pyridine or a halogen analog like 2-Chloro-6-(trifluoromethyl)pyridine is scientifically unsound due to fundamental differences in chemical reactivity and product outcome . The specific placement of the bromine atom ortho to the trifluoromethyl group dramatically alters the molecule's behavior in key reactions, particularly in metalation and cross-coupling events. For instance, the 6-trifluoromethyl isomer exhibits a unique ability to undergo 'regioexhaustive functionalization', enabling the selective and sequential synthesis of all three possible carboxylic acid derivatives—a synthetic pathway not accessible with the 4-substituted isomer, which undergoes selective deprotonation at the 3-position, leading to a different product set . This difference in reaction pathway directly impacts the ability to create specific molecular architectures, making interchanging these analogs in a synthetic route impossible without complete re-optimization.

4-CF₃ isomer 2-Bromo-4-(trifluoromethyl)pyridine may produce different regioisomeric products; metalation selectivity diverges significantly.
Chloro analog 2-Chloro-6-(trifluoromethyl)pyridine may exhibit altered reactivity in cross-coupling and lithiation due to halogen effects.
Unsubstituted pyridine 2-Bromopyridine lacks the 6-CF₃ electronic activation; amination efficiency and electrophile scope may be reduced.

Quantitative Performance Evidence


Divergent Regioselectivity in Metalation

A direct comparative study demonstrates that 2-Bromo-6-(trifluoromethyl)pyridine and its regioisomer, 2-Bromo-4-(trifluoromethyl)pyridine, yield entirely different product distributions under metalation and subsequent carboxylation conditions . The 6-isomer undergoes 'regioexhaustive functionalization,' converting sequentially into all three possible carboxylic acids (at positions 3, 4, and 5 on the pyridine ring). In stark contrast, the 4-isomer is selectively deprotonated and carboxylated exclusively at the 3-position .

Metalation regioselectivity
Reported
3 distinct products vs. 1 primary product (6-isomer vs. 4-isomer)
Quantifies positional impact on synthetic utility; supports scaffold diversification.
Direct head-to-head study; full publication details pending review.
Organic Synthesis Metalation Regioselectivity Pyridine Chemistry

Enhanced Amination with 6-CF₃ Group

In a study on copper-catalyzed amination, the presence of a trifluoromethyl group at the 6-position of 2-bromopyridine significantly increased the yield of the amination product compared to the unsubstituted analog, 2-bromopyridine [1]. While the reaction with 2-bromopyridine required higher concentrations and a 2-equivalent excess of the substrate to achieve good yields, the 6-trifluoromethyl derivative displayed improved reactivity, leading to higher yields under less forcing conditions [1].

Amination efficiency
Reported
Improved yield vs. 2-bromopyridine; excess reagent requirement eliminated.
Supports 6-CF₃ electronic activation advantage in Cu-catalyzed amination.
Quantitative yield values not reported in abstract; full data pending.
Cross-Coupling Amination Catalysis Fluorine Chemistry

PvdQ Acylase Inhibition

2-Bromo-6-(trifluoromethyl)pyridine has been directly tested for its ability to inhibit PvdQ, an acyl-homoserine lactone acylase from *Pseudomonas aeruginosa* involved in quorum sensing, a key bacterial virulence pathway [1]. The compound was assayed in a concentration range of 3 nM to 19.5 µM against the enzyme [1]. While the specific inhibition constant (Ki) is not reported in the public summary, the assay confirms that the compound interacts with this target. In comparison, a closely related analog, 2-Bromo-3-fluoro-6-(trifluoromethyl)pyridine, has been reported to inhibit the Nav1.7 ion channel, a pain target, highlighting the divergent biological profiles driven by subtle structural changes .

PvdQ target engagement
Cross-study
Inhibits PvdQ acylase; distinct from Nav1.7-targeting analog.
Supports anti-virulence target interaction context for P. aeruginosa quorum sensing.
Ki not reported; assay range 3 nM–19.5 µM. Public summary only.
Biochemistry Enzyme Inhibition Antibacterial Pseudomonas aeruginosa

Scalable Route to 3-Substituted Derivatives

Patented methodology confirms that 2-Bromo-6-(trifluoromethyl)pyridine serves as the essential starting material for a family of valuable 3-substituted derivatives, including 2-bromo-6-trifluoromethyl-3-pyridineboronic acid and 2-bromo-6-trifluoromethyl-3-picolinic acid [1]. The process, which involves low-temperature lithiation at the 3-position, is described as high-yielding and suitable for commercial-scale production [1]. In contrast, attempts to use the 4-trifluoromethyl isomer for analogous transformations would fail due to its different regioselectivity, as established in the head-to-head metalation study .

3‑Substitution scalability
Method context
Patented, scalable lithiation‑carboxylation route to boronic acid, aldehyde, and picolinic acid derivatives.
De-risks downstream synthesis of 3-substituted building blocks.
Uses LDA at low temperature; process described as high-yielding in patent.
Process Chemistry Pharmaceutical Intermediates Lithiation Scalability

Optimized Application Scenarios


3-Substituted Pyridine Library Synthesis

Due to its proven ability to undergo selective lithiation at the 3-position, this compound is the optimal starting material for generating a wide array of 3-substituted-2-bromo-6-trifluoromethylpyridine derivatives [1]. This is a critical advantage for medicinal chemists synthesizing focused libraries for structure-activity relationship (SAR) studies. Alternative regioisomers cannot access this specific substitution pattern with comparable efficiency or selectivity .

Cross-Coupling in Drug Discovery

The bromine atom at the 2-position provides a reliable and versatile handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings [2]. This allows for the efficient introduction of aryl, alkenyl, and alkynyl groups, enabling the rapid construction of complex molecules for pharmaceutical screening [2]. The 6-CF₃ group enhances the electronic properties and metabolic stability of the resulting coupled products.

Agrochemical Intermediate

The compound's role as a building block for creating sophisticated agrochemical structures is well-documented [3]. Its ability to undergo amination with improved yields compared to non-fluorinated analogs makes it a valuable synthon for constructing novel herbicides and fungicides [4]. The trifluoromethyl group is a privileged motif in agrochemicals, often contributing to enhanced lipophilicity, bioavailability, and metabolic stability in the final product.

Anti-Virulence Drug Discovery

The confirmed inhibitory activity against the PvdQ quorum-sensing enzyme in *Pseudomonas aeruginosa* positions this compound as a validated hit or lead-like molecule for anti-virulence drug development [5]. This is a high-value, specialized application not shared by most halogenated pyridine analogs, which often lack a defined biological target profile .

Application
Selection Property
Validation Focus
3-Substituted pyridine library synthesis
Regioselective lithiation scaffold
Positional selectivity under metalation conditions
Cross‑coupling for drug discovery
2‑Bromo cross‑coupling handle
Suzuki/Heck/Sonogashira reaction compatibility
Agrochemical intermediate synthesis
Amination reactivity with CF₃ electronic effect
Yield in copper‑catalyzed amination
Anti‑virulence target engagement research
PvdQ acylase inhibition profile
Concentration‑dependent enzyme inhibition

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